(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
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Overview
Description
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is a synthetic organic compound characterized by its unique furanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-(4-methylphenyl)furan-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product yield. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications in biological research due to its structural similarity to natural products. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share structural similarities with (3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one and are known for their sweetening properties.
Benzylamine: Another compound with a benzyl group attached to an amine functional group, used in various chemical syntheses.
Uniqueness
What sets this compound apart is its furanone core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-3-6-14(7-4-12)17-11-15(19(21)23-17)9-13-5-8-16(20)18(10-13)22-2/h3-11,20H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVMQKNZSOHBD-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)O)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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